molecular formula C16H23N3O B2796933 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea CAS No. 1016534-38-5

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea

Cat. No.: B2796933
CAS No.: 1016534-38-5
M. Wt: 273.38
InChI Key: JXPGGTZSLHZYIH-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a synthetic organic compound with the molecular formula C16H23N3O and a molecular weight of 273.37 g/mol This compound is characterized by a cyclohexyl group attached to a urea moiety, which is further connected to a tetrahydroquinoline ring

Scientific Research Applications

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Cyclohexyl isocyanate+1,2,3,4-tetrahydroquinolineThis compound\text{Cyclohexyl isocyanate} + \text{1,2,3,4-tetrahydroquinoline} \rightarrow \text{this compound} Cyclohexyl isocyanate+1,2,3,4-tetrahydroquinoline→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea: A similar compound with a different position of the tetrahydroquinoline ring.

    1,2,3,4-Tetrahydroquinoline: A precursor and related compound with similar structural features.

Uniqueness

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl group with a tetrahydroquinoline ring makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-cyclohexyl-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(18-13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-17-15(12)14/h4,6,10,13,17H,1-3,5,7-9,11H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPGGTZSLHZYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC3=C2NCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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